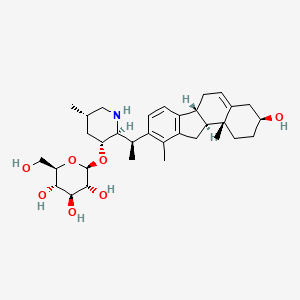
Pomalidomide-C5-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-C5-azide is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD). Pomalidomide itself is a thalidomide analogue used primarily in the treatment of multiple myeloma. This compound is particularly significant in the field of targeted protein degradation, where it serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C5-azide typically involves the conjugation of pomalidomide with a C5-azide linker. One common method includes the use of click chemistry, where the azide group reacts with an alkyne to form a stable triazole linkage. This reaction is often carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-C5-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group readily undergoes cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions .
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Such as hydrogen gas or hydrazine for azide reduction.
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile are commonly used solvents .
Major Products Formed
Triazoles: Formed through click chemistry.
Aplicaciones Científicas De Investigación
Pomalidomide-C5-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including PROTACs.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in the degradation of oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Mecanismo De Acción
Pomalidomide-C5-azide exerts its effects primarily through the recruitment of the E3 ubiquitin ligase cereblon (CRBN). This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The azide group allows for the conjugation of pomalidomide to various ligands, facilitating the formation of bifunctional molecules that can target specific proteins for degradation .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another thalidomide analogue with similar applications in multiple myeloma treatment.
Pomalidomide: The base compound from which Pomalidomide-C5-azide is derived .
Uniqueness
This compound is unique due to its azide functional group, which enables click chemistry reactions. This feature allows for the rapid and efficient synthesis of complex molecules, making it a valuable tool in the development of targeted therapies and research applications .
Propiedades
Fórmula molecular |
C18H20N6O4 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
4-(5-azidopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N6O4/c19-23-21-10-3-1-2-9-20-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)22-16(13)26/h4-6,13,20H,1-3,7-10H2,(H,22,25,26) |
Clave InChI |
XINWYKDRHLFQFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



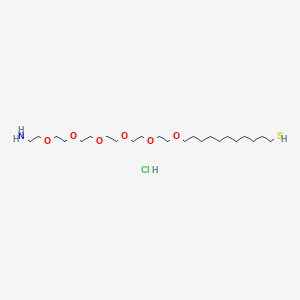
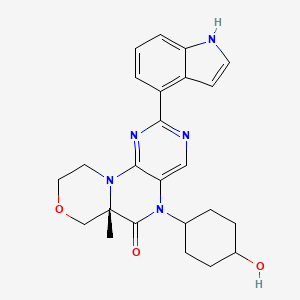
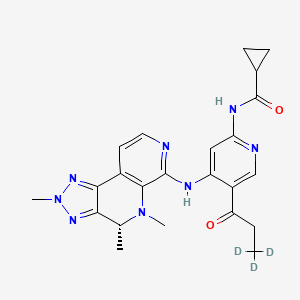
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)
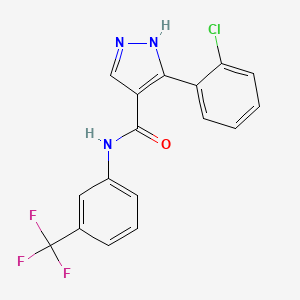
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)

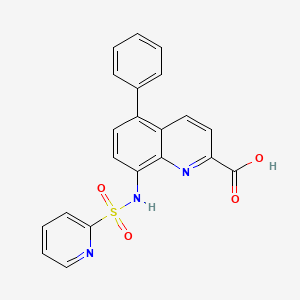
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

